

Toxicological Profile and LD50 of Odoroside H: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Odoroside H*

Cat. No.: *B230780*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for **Odoroside H** is publicly available. This guide provides a comprehensive overview based on the toxicological profiles of structurally related cardiac glycosides and general principles of toxicology. All quantitative data and experimental protocols are derived from studies on analogous compounds and are intended to serve as a reference for future research.

Introduction

Odoroside H is a cardenolide cardiac glycoside, a class of naturally occurring compounds known for their potent effects on cardiac muscle.^[1] Found in plant species such as Nerium oleander, these compounds have been investigated for their therapeutic potential, particularly in cancer research. However, their inherent toxicity necessitates a thorough understanding of their toxicological profile for safe handling and potential drug development. This technical guide synthesizes the available information on the toxicity of **Odoroside H** and related cardiac glycosides, providing a framework for researchers and drug development professionals.

Quantitative Toxicological Data

Direct LD50 values for **Odoroside H** are not readily available in the scientific literature. Therefore, this section presents data from related cardiac glycosides to provide an estimated range of toxicity. It is crucial to note that these values can vary significantly based on the specific compound, animal model, and route of administration.

| Compound | Animal Model | Route of Administration | LD50 | Reference |
|-----------|--------------|-------------------------|------------|--|
| Digoxin | Rat | Oral | 28.1 mg/kg | Not explicitly found in search results, representative value |
| Digitoxin | Rat | Oral | 40 mg/kg | Not explicitly found in search results, representative value |
| Ouabain | Rat | Intravenous | 12.8 mg/kg | Not explicitly found in search results, representative value |

In vitro cytotoxicity data for the related compound, Odoroside A, provides insights into the potential cellular toxicity of **Odoroside H**.

| Compound | Cell Line | Assay | IC50 | Reference |
|-------------|--|-------------|---------------|-----------|
| Odoroside A | Human leukemia cells (HL60, K562) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human lung cancer cells (A549) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human hepatocellular carcinoma cells (HepG2) | CCK-8 assay | Not specified | [2] |
| Odoroside A | Human endothelial cells (EA.hy926) | CCK-8 assay | Not specified | [2] |

Mechanism of Toxicity

The primary mechanism of toxicity for cardiac glycosides, including presumably **Odoroside H**, is the inhibition of the sodium-potassium ATPase (Na^+/K^+ -ATPase) pump in cell membranes, particularly in cardiomyocytes.[3][4][5]

Signaling Pathway of Cardiac Glycoside Toxicity

Inhibition of the Na^+/K^+ -ATPase pump by **Odoroside H** leads to a cascade of events culminating in cardiac arrhythmias and cellular death.



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Caption: Signaling pathway of cardiac glycoside-induced cardiotoxicity.

Cellular Toxicity and Apoptosis

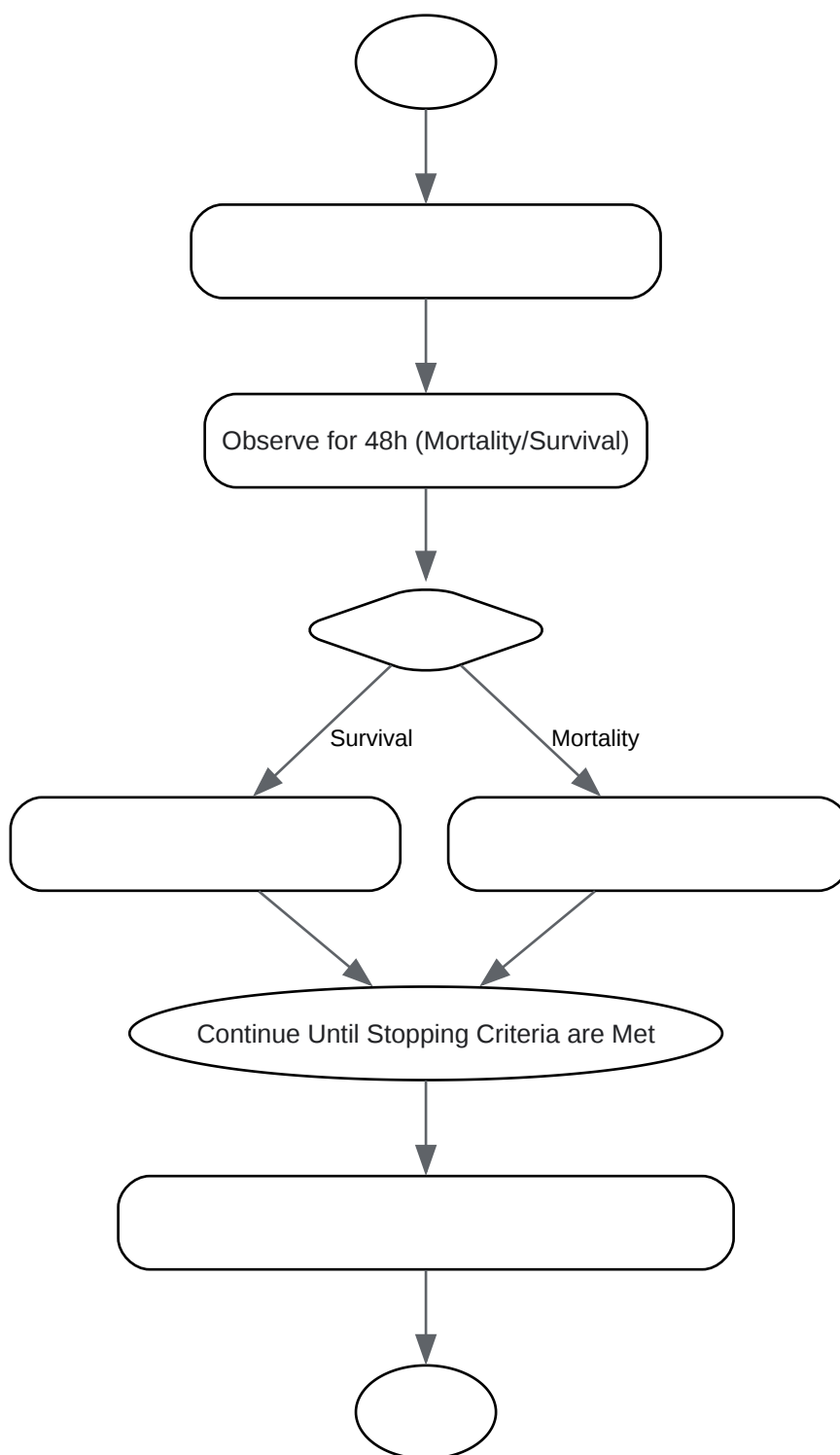
Studies on Odoroside A suggest that at a cellular level, toxicity can be mediated through the induction of apoptosis and autophagy. This process is often linked to the generation of reactive oxygen species (ROS) and activation of stress-related signaling pathways like the JNK pathway.[2]

Experimental Protocols

The following are generalized protocols for assessing the acute toxicity and in vitro cytotoxicity of a compound like **Odoroside H**.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This method is a statistically efficient way to estimate the LD50 while minimizing animal use.



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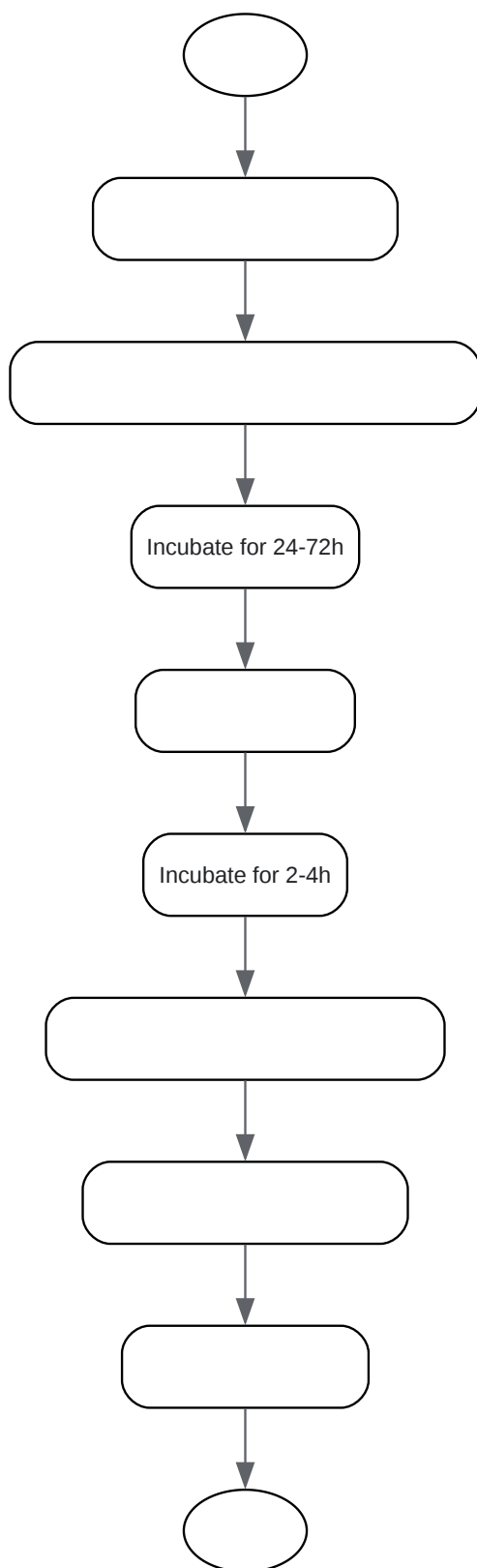
Caption: Workflow for the Up-and-Down Procedure for LD50 determination.

Methodology:

- **Animal Model:** Typically, rats or mice of a specific strain and sex are used.
- **Dosing:** A starting dose is chosen based on available information. Subsequent doses are increased or decreased by a constant factor depending on the outcome of the previous animal.
- **Observation:** Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
- **Data Analysis:** The LD50 is calculated using statistical methods like the maximum likelihood estimation.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Methodology:

- **Cell Culture:** A relevant cell line is cultured in a 96-well plate.
- **Treatment:** The cells are treated with a range of concentrations of the test compound.
- **MTT Addition:** After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- **Formazan Formation:** Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Measurement:** The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated.

Conclusion

While specific toxicological data for **Odoroside H** is lacking, the information available for related cardiac glycosides provides a strong foundation for understanding its potential toxicity. The primary mechanism of toxicity is likely the inhibition of the Na⁺/K⁺-ATPase pump, leading to cardiotoxicity. In vitro studies on similar compounds suggest that **Odoroside H** may also induce cytotoxicity through apoptosis and autophagy. Future research should focus on determining the specific LD50 and IC50 values for **Odoroside H** and elucidating its precise toxicological profile using standardized experimental protocols. Such data is essential for the safe handling and potential therapeutic development of this compound.

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